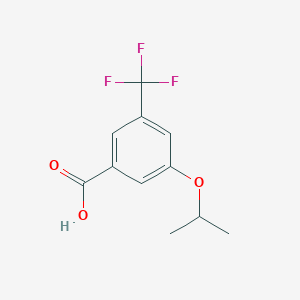![molecular formula C20H18N2O4 B6152462 2-[(2-cyanoethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid CAS No. 2219375-96-7](/img/no-structure.png)
2-[(2-cyanoethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[(2-cyanoethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid” is a complex organic molecule. It has a molecular weight of 341.36 . The molecule contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group used in peptide synthesis .
Molecular Structure Analysis
The molecule consists of a fluorenyl group (a tricyclic aromatic system), a methoxy carbonyl group (which forms the basis of the Fmoc protecting group), an amino group, a cyanoethyl group, and an acetic acid group . The exact three-dimensional structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a boiling point of 602.6°C at 760 mmHg . More specific physical and chemical properties (such as solubility, density, etc.) are not available in the literature.Wirkmechanismus
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(2-cyanoethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid involves the reaction of 9H-fluorene-9-carbonyl chloride with 2-aminoacetic acid, followed by the reaction of the resulting intermediate with 2-cyanoethyl-N,N-dimethylamine to form the final product.", "Starting Materials": [ "9H-fluorene-9-carbonyl chloride", "2-aminoacetic acid", "2-cyanoethyl-N,N-dimethylamine" ], "Reaction": [ "Step 1: 9H-fluorene-9-carbonyl chloride is reacted with 2-aminoacetic acid in the presence of a base such as triethylamine to form the intermediate 2-({[(9H-fluoren-9-yl)methoxy]carbonyl})aminoacetic acid.", "Step 2: The intermediate from step 1 is then reacted with 2-cyanoethyl-N,N-dimethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product, 2-[(2-cyanoethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid." ] } | |
CAS-Nummer |
2219375-96-7 |
Produktname |
2-[(2-cyanoethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid |
Molekularformel |
C20H18N2O4 |
Molekulargewicht |
350.4 |
Reinheit |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



